6-(Chloromethyl)thieno[2,3-d]pyrimidine
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Overview
Description
6-(Chloromethyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a chloromethyl group at the 6-position. This compound is part of a broader class of thienopyrimidines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 2-aminothiophene with formic acid or triethyl orthoformate to form the thieno[2,3-d]pyrimidine core . The chloromethyl group can then be introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods often involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and in-line purification systems can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the thieno[2,3-d]pyrimidine core can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, and primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes involved in folate metabolism, which is crucial for DNA synthesis and repair. This inhibition can lead to the suppression of tumor cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-Substituted Thieno[2,3-d]pyrimidines: These compounds share the thieno[2,3-d]pyrimidine core but have different substituents at the 6-position, such as phenyl, pyridine, or thiophene groups.
Thieno[3,2-d]pyrimidines: These compounds have a similar structure but differ in the position of the nitrogen atoms in the pyrimidine ring.
Uniqueness
6-(Chloromethyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloromethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C7H5ClN2S |
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Molecular Weight |
184.65 g/mol |
IUPAC Name |
6-(chloromethyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H5ClN2S/c8-2-6-1-5-3-9-4-10-7(5)11-6/h1,3-4H,2H2 |
InChI Key |
OZQDRXGNILFMMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=NC=NC=C21)CCl |
Origin of Product |
United States |
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